REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Cl)=[O:4].[N+:6]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)([O-:8])=[O:7].N1C=CC=CC=1>O1CCCC1>[Br:1][CH2:2][C:3]([O:14][CH2:13][C:12]1[CH:11]=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:16][CH:15]=1)=[O:4]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° to 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of chloroform (70 ml) and water (20 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a diluted aqueous hydrochloric acid and water in turn
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |